1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 2-fluorophenol with a suitable alkylating agent to form 2-fluorophenoxy methyl derivative This intermediate is then reacted with 2-(trifluoromethyl)phenylhydrazine to form the desired pyrazole ring structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- 1-[(2-bromophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
Uniqueness
1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H13F4N3O2 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13F4N3O2/c19-13-6-2-4-8-16(13)27-11-25-10-9-15(24-25)17(26)23-14-7-3-1-5-12(14)18(20,21)22/h1-10H,11H2,(H,23,26) |
InChI Key |
KHKRUOUXUSFFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F |
Origin of Product |
United States |
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